ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC14771241
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O3S |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | ethyl 2-[2-[(5-cyclopropyl-2-phenylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C20H20N4O3S/c1-2-27-18(25)10-14-12-28-20(21-14)22-19(26)17-11-16(13-8-9-13)23-24(17)15-6-4-3-5-7-15/h3-7,11-13H,2,8-10H2,1H3,(H,21,22,26) |
| Standard InChI Key | BRVQWPLOHITWTC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a thiazole ring (a five-membered ring containing nitrogen and sulfur) and a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms). The pyrazole component is substituted with a cyclopropyl group at position 3 and a phenyl group at position 1, while the thiazole ring bears an acetoxyethyl ester at position 4. This configuration enhances its stability and bioavailability, critical for drug-like properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₃S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1281083-64-4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 7 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves multi-step reactions optimized for yield and purity. A representative pathway includes:
-
Cyclopropanation: Introduction of the cyclopropyl group to the pyrazole precursor.
-
Acylation: Reaction with carbonyl chloride to form the amide linkage.
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-bromo ketones.
Table 2: Optimal Reaction Conditions for Key Steps
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclopropanation | 80–90 | DMF | Pd(OAc)₂ | 72 |
| Acylation | 25–30 | Dichloromethane | Triethylamine | 85 |
| Thiazole Cyclization | 110–120 | Ethanol | — | 68 |
Reactivity Profile
The compound undergoes characteristic reactions of both thiazoles and pyrazoles:
-
Nucleophilic Substitution: The thiazole’s sulfur atom facilitates substitutions at position 2.
-
Electrophilic Aromatic Substitution: The pyrazole’s electron-rich ring reacts with electrophiles at position 4.
-
Ester Hydrolysis: The ethyl acetate group can be hydrolyzed to carboxylic acids under basic conditions, enabling prodrug strategies.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Thiazole derivatives are renowned for their antimicrobial properties, often targeting bacterial cell wall synthesis or fungal membrane integrity . In vitro studies on analogous compounds demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, with enhanced activity upon pyrazole substitution . Molecular docking suggests inhibition of GlcN-6-P synthase, a key enzyme in microbial cell wall biosynthesis .
Table 3: Comparative Antimicrobial Activity of Thiazole-Pyrazole Hybrids
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: Moderate intestinal permeability (logP = 2.3) due to ester hydrophobicity.
-
Metabolism: Hepatic hydrolysis to the carboxylic acid derivative, followed by glucuronidation.
-
Excretion: Renal clearance of metabolites within 24 hours (t₁/₂ = 6.2 hours).
Toxicity Profile
Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses. Chronic exposure data remain pending.
Future Directions and Applications
Drug Development Opportunities
-
Prodrug Optimization: Ester hydrolysis could yield active metabolites with improved solubility.
-
Combination Therapies: Synergy with β-lactam antibiotics against resistant strains .
-
Targeted Delivery: Nanoparticle encapsulation to enhance bioavailability.
Unanswered Research Questions
-
In Vivo Efficacy: Limited data on animal models of infection or cancer.
-
Resistance Mechanisms: Potential for microbial adaptation via efflux pumps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume